

Spectroscopic Fingerprints of 2-Substituted 1,8-Naphthyridines: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,8-naphthyridine

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For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of 2-substituted 1,8-naphthyridines is paramount for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of this important class of heterocyclic compounds, supported by experimental data and detailed methodologies. The 1,8-naphthyridine scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]}

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of 2-substituted 1,8-naphthyridine derivatives, offering a clear comparison of their photophysical and structural characteristics.

Photophysical Properties: UV-Vis Absorption and Fluorescence Emission

Derivative	Solvent	Absorption λmax (nm)	Emission λmax (nm)	Quantum Yield (ΦF)	Reference
2-(2-acetylamino-6-ethoxy-4-methyl-7-acetylamino-1,8-naphthyridine)	Not Specified	Not Specified	Not Specified	Not Specified	[4]
2-(2-acetylamino-6-ethoxy-1,8-naphthyridine)	Not Specified	Not Specified	Not Specified	Not Specified	[4]
2-(2-acetylamino-6-ethoxy-4-methyl-7-hydroxy-1,8-naphthyridine)	Not Specified	Not Specified	Not Specified	Not Specified	[4]
2-phenyl-7-methyl-1,8-naphthyridine derivative 1	Not Specified	Not Specified	Not Specified	Not Specified	[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 2	Not Specified	Not Specified	Not Specified	Not Specified	[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 3	Not Specified	Not Specified	Not Specified	Not Specified	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Derivative	Solvent	¹ H NMR Chemical Shifts (δ , ppm)	¹³ C NMR Chemical Shifts (δ , ppm)	Reference
Unsubstituted 1,8-Naphthyridine	CDCl ₃	H2/H7: 9.05 (dd), H4/H5: 8.15 (dd), H3/H6: 7.45 (dd)	C2/C7: 153.5, C4/C5: 136.5, C3/C6: 121.5, C4a/C8a: 146.0	[5]
Various 2-substituted derivatives	CDCl ₃ , DMSO-d ₆	Specific assignments depend on the substituent.	Specific assignments depend on the substituent.	[6][7][8]

Mass Spectrometry (MS)

Derivative	Ionization Method	[M+H] ⁺ or M ⁺ (m/z)	Reference
2-phenyl-7-methyl-1,8-naphthyridine derivative 1	MS	372	[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 2	MS	380	[1]
2-phenyl-7-methyl-1,8-naphthyridine derivative 3	MS	396	[1]
Various functionalized 1,7-naphthyridine derivatives	HRMS (ESI)	558.2180, 572.2336, 594.1752	[7]

Experimental Protocols

Reproducible and comparable spectroscopic data rely on standardized experimental protocols. The following are detailed methodologies for the key spectroscopic techniques cited.

UV-Vis Absorption Spectroscopy

- Sample Preparation: A stock solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.^[1] A series of dilutions are then made from the stock solution to obtain concentrations ranging from 1 μ M to 100 μ M.^[1]
- Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorbance of each diluted sample is measured in a 1 cm path length quartz cuvette over a typical wavelength range of 200 nm to 600 nm.^[1]
- Data Analysis: The wavelength of maximum absorption (λ_{max}) is identified. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length (1 cm).^[1]

Fluorescence Spectroscopy

- Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.^[1]
- Instrumentation and Measurement: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λ_{max} determined from the UV-Vis absorption spectrum. The emission spectrum is recorded from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.^[1]
- Quantum Yield Determination (Relative Method): The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Approximately 5-10 mg of the 1,8-naphthyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] Tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.^[1]

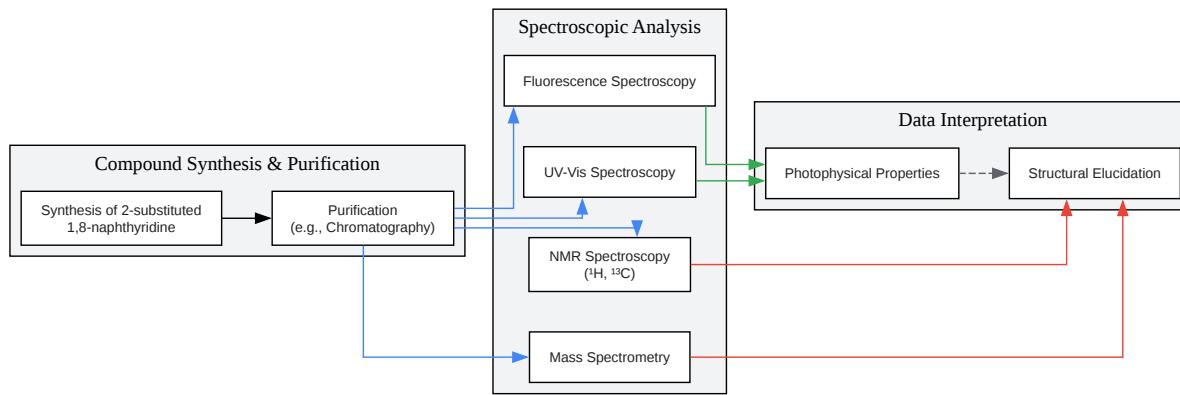
- Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. ^1H NMR spectra are typically acquired with 16-64 scans, while ^{13}C NMR spectra may require a larger number of scans.[1]
- Data Analysis: The spectra are processed (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS (0 ppm). Peak integration in ^1H NMR determines the relative number of protons, and coupling patterns provide information on proton connectivity. Peaks in both ^1H and ^{13}C spectra are assigned to the respective atoms in the molecule.[1]

Mass Spectrometry

- Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$.[1]
- Instrumentation and Measurement: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample is introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrum is acquired over a relevant m/z range.[1]
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined to confirm the molecular weight and structural features of the compound.

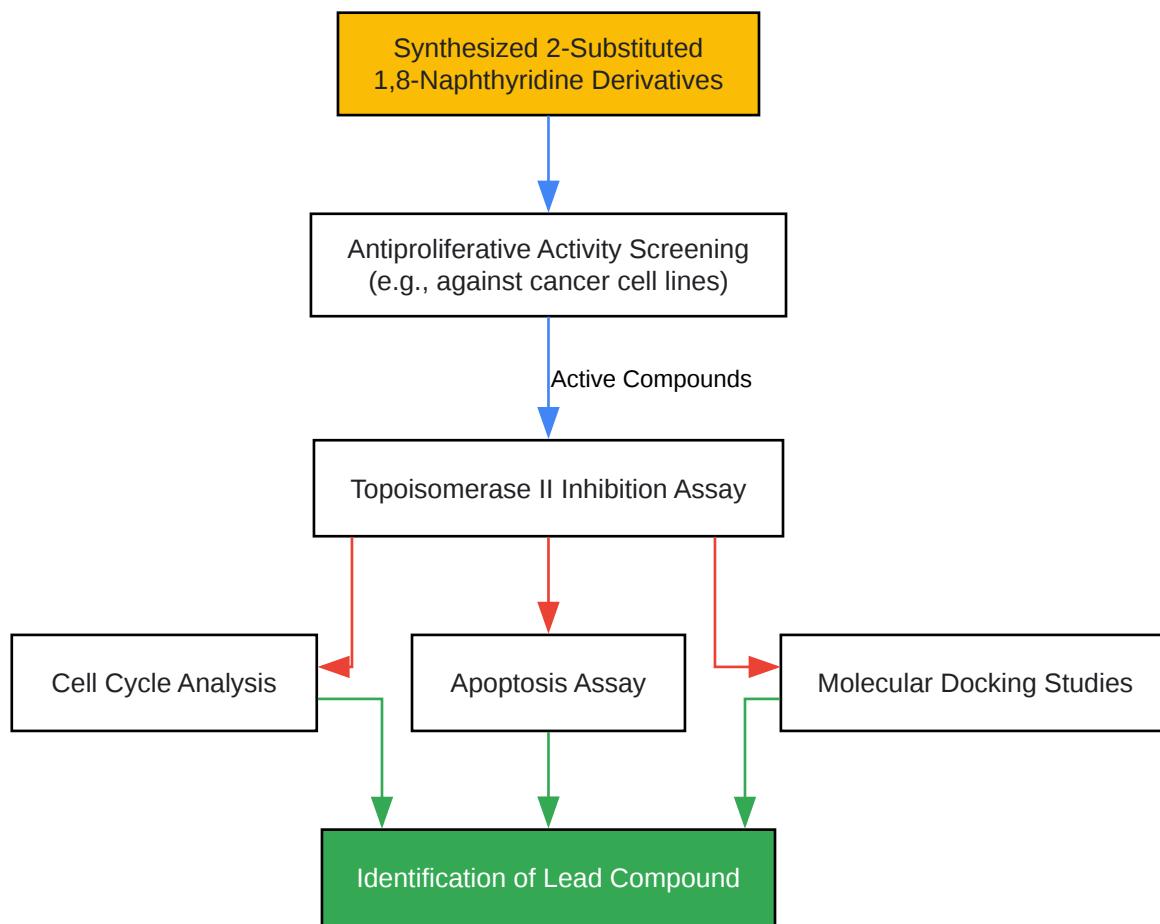
Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the spectroscopic analysis of 2-substituted 1,8-naphthyridines.



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Caption: General workflow for the synthesis and spectroscopic characterization of 2-substituted 1,8-naphthyridines.



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Caption: Signaling pathway from compound synthesis to identification of a lead anticancer agent.

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